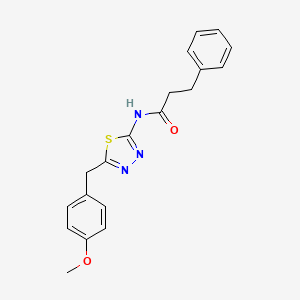![molecular formula C23H16N2O3 B3562208 2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B3562208.png)
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid
概要
説明
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the quinoline ring system imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 8-aminoquinoline with a suitable benzoyl chloride derivative under basic conditions to form the quinolin-8-ylcarbamoyl intermediate. This intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
化学反応の分析
Types of Reactions
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline moiety.
Medicine: Explored for its potential as an anti-cancer agent, leveraging the biological activity of the quinoline ring.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action of 2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anti-cancer applications.
類似化合物との比較
Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline moiety but lacks the benzoic acid derivative.
8-Hydroxyquinoline: Similar quinoline structure with hydroxyl substitution.
2-(quinolin-8-yl)benzoic acid: Lacks the carbamoyl group.
Uniqueness
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid is unique due to the presence of both the quinoline and benzoic acid moieties, which confer distinct chemical and biological properties. The carbamoyl linkage enhances its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and material science.
特性
IUPAC Name |
2-[2-(quinolin-8-ylcarbamoyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c26-22(25-20-13-5-7-15-8-6-14-24-21(15)20)18-11-3-1-9-16(18)17-10-2-4-12-19(17)23(27)28/h1-14H,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDKZCQCFRQQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-NITRO-N-[4-(1-PYRROLIDINYLSULFONYL)PHENYL]-1-BENZENESULFONAMIDE](/img/structure/B3562129.png)
![2,4,6-trimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3562138.png)
![4-fluoro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzene-1-sulfonamide](/img/structure/B3562145.png)
![1-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B3562163.png)

![4-ACETAMIDO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B3562171.png)
![3,4-DIETHOXY-N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B3562176.png)
![2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B3562189.png)
![N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE](/img/structure/B3562194.png)
![5-methyl-3-phenyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3562199.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-furamide](/img/structure/B3562215.png)
![4-PHENYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BUTANAMIDE](/img/structure/B3562221.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3562232.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B3562252.png)
